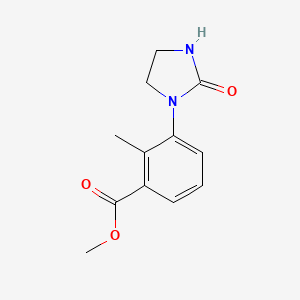![molecular formula C6H11NO B13496958 3-[(Prop-2-yn-1-yl)amino]propan-1-ol](/img/structure/B13496958.png)
3-[(Prop-2-yn-1-yl)amino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Prop-2-yn-1-yl)amino]propan-1-ol is an organic compound that belongs to the class of propanolamines It features a hydroxy group at the first carbon and an amino group at the third carbon, with a prop-2-yn-1-yl substituent on the amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-yn-1-yl)amino]propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-aminopropan-1-ol with propargyl bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-aminopropan-1-ol in a suitable solvent such as ethanol.
- Add a base like potassium carbonate to the solution.
- Slowly add propargyl bromide to the mixture while stirring.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- After completion, the product can be purified through standard techniques like distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-[(Prop-2-yn-1-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-[(Prop-2-yn-1-yl)amino]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 3-[(Prop-2-yn-1-yl)amino]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The hydroxy and amino groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-aminopropan-1-ol: Lacks the prop-2-yn-1-yl substituent, making it less reactive in certain chemical reactions.
Prop-2-yn-1-ol: Contains only the alkyne and hydroxy groups, lacking the amino functionality.
2-amino-3-(1H-indol-3-yl)propan-1-ol: Features an indole moiety, providing different biological activities.
Uniqueness
3-[(Prop-2-yn-1-yl)amino]propan-1-ol is unique due to the presence of both the alkyne and amino groups, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
特性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC名 |
3-(prop-2-ynylamino)propan-1-ol |
InChI |
InChI=1S/C6H11NO/c1-2-4-7-5-3-6-8/h1,7-8H,3-6H2 |
InChIキー |
VQHDWRSARRFYDF-UHFFFAOYSA-N |
正規SMILES |
C#CCNCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



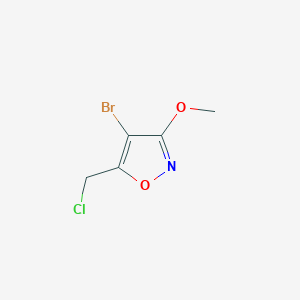
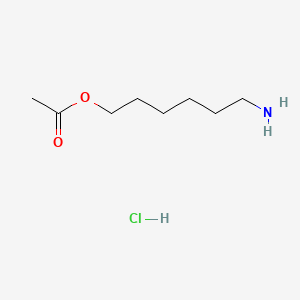

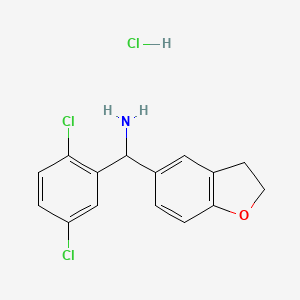

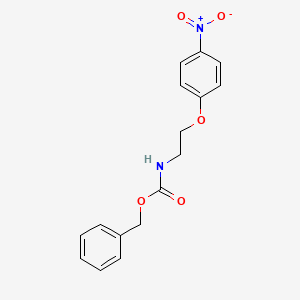
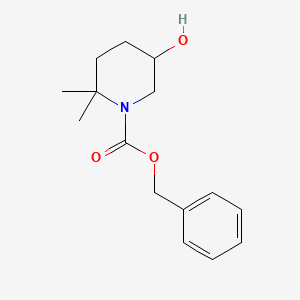
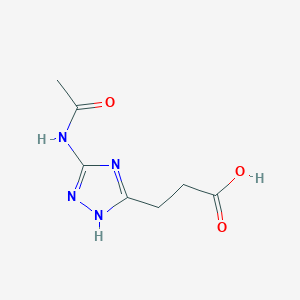
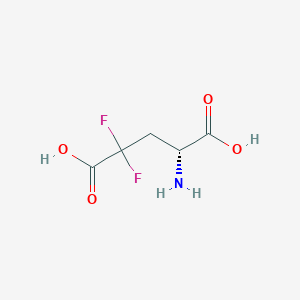
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13496934.png)

